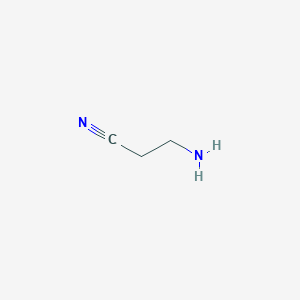

3-Aminopropanenitrile

Description

Historical Context of Lathyrism Research

Lathyrism, a neurological condition characterized by paralysis of the lower limbs, has been documented since ancient times in India and was also noted by Hippocrates in Greece around 46 B.C. wikipedia.orgtandfonline.comwikipedia.org The disease is historically linked to the consumption of legumes from the Lathyrus genus, particularly during times of famine. wikipedia.orgwikipedia.org Notably, major outbreaks of lathyrism have been recorded throughout history in Europe, North Africa, the Middle East, Afghanistan, Russia, and India. tandfonline.comnih.gov For instance, during the Spanish War of Independence, grasspea served as a famine food, and the resulting lathyrism was depicted in one of Francisco de Goya's prints. wikipedia.orgwikipedia.org Similarly, during World War II, detainees in the Vapniarka concentration camp were almost exclusively fed fodder pea, leading to a high incidence of the disease. wikipedia.orgwikipedia.org

There are distinct forms of lathyrism with different causes and effects on the body. Neurolathyrism, the most commonly known form, affects the nervous system and is caused by the toxin oxalyldiaminopropionic acid (ODAP) found in legumes like Lathyrus sativus (grass pea). wikipedia.orgwikipedia.org In contrast, osteolathyrism is a skeletal disorder resulting from the ingestion of Lathyrus odoratus (sweet pea) seeds. wikipedia.orgwikipedia.org This form is caused by the toxin beta-aminopropionitrile (BAPN), also known as 3-aminopropanenitrile. wikipedia.orgwikipedia.org BAPN affects connective tissues by inhibiting the enzyme lysyl oxidase, which is crucial for the cross-linking of collagen and elastin (B1584352). wikipedia.orgontosight.ainih.gov This inhibition leads to skeletal deformities, hernias, and aortic dissection. wikipedia.orguchicago.edu A related condition, angiolathyrism, also caused by BAPN, specifically affects the blood vessels. wikipedia.orgwikipedia.org While BAPN is the primary lathyrogen in sweet peas, it is also a metabolic product of a compound found in the sprouts of grasspea, pea, and lentils. wikipedia.org

Significance in Contemporary Chemical and Biological Sciences

This compound, also known as beta-aminopropionitrile (BAPN), is a colorless liquid with the molecular formula C3H6N2. ontosight.aichemicalbook.com It is soluble in water and various organic solvents. ontosight.ai The compound is a versatile intermediate in organic synthesis. chemicalbook.comnii.ac.jp For example, it is used in the production of β-alanine and pantothenic acid. chemicalbook.compharmacompass.com Several methods exist for its synthesis, including the reaction of acrylonitrile (B1666552) with ammonia (B1221849). chemicalbook.comchemicalbook.com

In the realm of biological sciences, this compound is primarily recognized for its role as an irreversible inhibitor of lysyl oxidase (LOX). sigmaaldrich.comscientificlabs.com This enzyme is critical for the cross-linking of collagen and elastin, essential components of connective tissue. ontosight.ainih.gov By inhibiting LOX, BAPN prevents the formation of these cross-links, a mechanism that has been a focal point of research. nih.gov This property has led to investigations into its potential therapeutic applications, particularly in conditions where modifying collagen synthesis could be beneficial, such as in fibrosis and tissue repair. ontosight.ai Experimental studies have explored its use in controlling scar formation and preventing esophageal strictures after caustic burns. nih.gov Furthermore, research is ongoing into the use of this compound and its derivatives in treating conditions related to collagen metabolism. ontosight.ai The compound has also attracted interest as a potential anticancer agent. wikipedia.org

The unique biochemical properties of this compound have also made it a subject of interest in the development of new materials, such as biodegradable polymers, and in pharmaceutical research for drug discovery. ontosight.aiontosight.ai For instance, it has been used as a component in the synthesis of novel quinoline-based proteasome inhibitors for potential use in treating Human African Trypanosomiasis. nih.gov Fumarate (B1241708) salts of beta-aminopropionitrile have been studied for their therapeutic potential in managing conditions related to collagen metabolism. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Other Names | beta-Aminopropionitrile, BAPN, 2-Cyanoethylamine |

| CAS Number | 151-18-8 |

| Molecular Formula | C3H6N2 |

| Molecular Weight | 70.09 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 185 °C |

| Key Biological Activity | Irreversible inhibitor of lysyl oxidase (LOX) |

Interactive Data Table: Research Applications of this compound

| Research Area | Application | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate | Used in the manufacture of β-alanine and pantothenic acid. chemicalbook.compharmacompass.com |

| Fibrosis Research | Inhibition of collagen cross-linking | Shown to reduce stricture formation in animal models of esophageal burns. nih.gov |

| Cancer Research | Potential anticancer agent | Investigated for its effects on tumor growth. wikipedia.org |

| Materials Science | Polymer development | Subject of interest for creating biodegradable polymers. ontosight.ai |

| Drug Discovery | Synthesis of novel compounds | Used in the development of new therapeutic agents. ontosight.ainih.gov |

| Tissue Engineering | Modification of collagen synthesis | Potential applications in regenerative medicine. ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSPXMVUFBBBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048418 | |

| Record name | Aminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an amine odor; [Merck Index]; [MSDSonline], Solid | |

| Record name | 3-Aminopropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

185 °C @ 760 mm Hg | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9584 @ 20 °C | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2 mm Hg @ 38-40 °C | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

151-18-8, 68130-65-4, 68130-66-5 | |

| Record name | 3-Aminopropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-amino-, N-[3-(C12-18-alkyloxy)propyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D5LJ4KH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological and Pharmacological Actions of 3 Aminopropanenitrile

Mechanisms of Lathyrism Induction

3-Aminopropanenitrile, commonly known as β-aminopropionitrile (BAPN), is a lathyrogen, a toxic compound that induces lathyrism, a debilitating condition affecting connective tissues. ontosight.aiuchicago.edu The primary mechanism behind its toxicity lies in its ability to interfere with the normal formation and maturation of collagen and elastin (B1584352), essential proteins for the structural integrity of various tissues in the body.

Inhibition of Lysyl Oxidase Activity

The principal molecular target of this compound is lysyl oxidase (LOX), a copper-dependent enzyme crucial for the cross-linking of collagen and elastin. ontosight.aiuchicago.edutandfonline.com this compound acts as a specific and irreversible inhibitor of LOX activity. tandfonline.comncats.io The inhibition of lysyl oxidase by this compound is a time- and temperature-dependent process that occurs through a competitive mechanism with the enzyme's natural substrates. ncats.io Research indicates that this compound forms a stable, inactive complex with the active site of lysyl oxidase, preventing it from carrying out its normal function. probiologists.com

Studies have shown that while a primary amine group was initially thought to be essential for inhibition, other related compounds can also inhibit the enzyme, suggesting both reversible and irreversible mechanisms may be at play. tandfonline.comtandfonline.com For instance, in vitro studies have demonstrated that while this compound is a potent irreversible inhibitor, other aminonitriles can exhibit reversible inhibition. tandfonline.comtandfonline.com

| Compound | Type of Inhibition | Potency |

|---|---|---|

| This compound (BAPN) | Irreversible | Most potent |

| 3,3'-iminodipropionitrile (B89418) (IDPN) | Reversible and slight irreversible | Less potent than BAPN |

| Monomethylaminopropionitrile (MMAPN) | Reversible | Less potent than BAPN |

| 3,3'-dimethylaminopropionitrile (DMAPN) | No inhibition | N/A |

| Propionitrile | No inhibition | N/A |

Disruption of Collagen and Elastin Cross-linking

Lysyl oxidase initiates the formation of cross-links in collagen and elastin by catalyzing the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues. probiologists.comresearchgate.net This enzymatic reaction converts the epsilon-amino groups of these amino acids into reactive aldehyde groups, known as allysine (B42369) and hydroxyallysine. nih.gov These aldehydes then spontaneously undergo a series of condensation reactions to form stable covalent cross-links, which are vital for the tensile strength and elasticity of connective tissues. uchicago.eduresearchgate.net

By inhibiting lysyl oxidase, this compound effectively blocks this initial enzymatic step, leading to a significant reduction in the formation of these crucial cross-links. uchicago.edutandfonline.com This results in the accumulation of soluble, un-cross-linked collagen and elastin, which are structurally weak and unable to provide adequate support to tissues. uchicago.edu The consequence is a generalized weakness in mesenchymal tissues. cabidigitallibrary.org

Pathophysiological Manifestations: Osteolathyrism, Angiolathyrism, and Neurolathyrism

The systemic disruption of connective tissue integrity caused by this compound manifests as distinct forms of lathyrism. iastoppers.in

Osteolathyrism: This form primarily affects the skeletal system and is a direct consequence of impaired collagen cross-linking in bones. iastoppers.inwikipedia.org It leads to skeletal deformities, including kyphoscoliosis (abnormal curvature of the spine) and curvatures of the long bones. uchicago.edu Growing bones are particularly susceptible to the effects of this compound. cabidigitallibrary.org The condition is characterized by bone pain and fragility. wikipedia.org

Angiolathyrism: This manifestation targets the cardiovascular system, specifically the blood vessels. iastoppers.in The weakening of collagen and elastin in the aortic wall due to inhibited cross-linking can lead to the formation of aortic aneurysms (bulges in the aorta) and, in severe cases, aortic rupture. uchicago.edu Angiolathyrism often occurs in conjunction with osteolathyrism. uchicago.edu

Neurolathyrism: While osteolathyrism and angiolathyrism are directly caused by this compound's effect on connective tissue, neurolathyrism is a distinct neurological condition. cabidigitallibrary.orgiastoppers.in It is primarily associated with the consumption of legumes from the Lathyrus genus containing the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), not this compound. cabidigitallibrary.orgiastoppers.in However, some related nitrile compounds, like dimethylaminopropionitrile (DMAPN) and β,β'-iminodipropionitrile (IDPN), are known to be chronic neurotoxins. elsevierpure.com

Investigational Therapeutic Applications

The very mechanism that makes this compound toxic—its ability to inhibit lysyl oxidase and modulate collagen deposition—has also sparked interest in its potential therapeutic applications, particularly in conditions characterized by excessive fibrosis and scarring. ncats.io

Modulation of Fibrosis and Scar Tissue Remodeling

Fibrosis is the excessive formation of fibrous connective tissue in an organ or tissue as part of a reparative or reactive process. This can lead to the formation of scar tissue, which can impair organ function. Since lysyl oxidase plays a crucial role in the maturation and stabilization of the extracellular matrix, its inhibition is a logical target for anti-fibrotic therapies. researchgate.netbiologists.com

Research has explored the use of this compound to control unwanted scar tissue. ncats.io By inhibiting lysyl oxidase, this compound can reduce the excessive cross-linking of collagen that contributes to the rigidity and persistence of scar tissue. probiologists.com For example, studies have shown that this compound can have a preventive effect on the development of fibrosis in experimental models of corrosive esophagitis. ncats.io In the context of neurodegenerative diseases, while a fibrotic scar can initially be protective, it can also hinder neural plasticity and axon regeneration in the long term. nih.gov Modulating the fibrotic response is therefore an area of active investigation.

Strategies in Tissue Repair and Regenerative Medicine

The role of the extracellular matrix (ECM) and its remodeling is central to tissue repair and regeneration. researchgate.netmdpi.com Lysyl oxidase is a key enzyme in the stabilization and maturation of the ECM during the healing process. researchgate.net While essential for normal healing, excessive or dysregulated lysyl oxidase activity can contribute to pathological scarring and fibrosis. youtube.com

Exploration in Antineoplastic and Antirheumatic Research

This compound (also known as β-aminopropionitrile or BAPN) has been identified as a compound with potential antineoplastic (anti-cancer) and antirheumatic (anti-arthritis) properties. nih.govchemicalbook.comebi.ac.uk Its mechanism of action in these areas is primarily linked to its role as an inhibitor of collagen cross-linking. chemicalbook.comebi.ac.uk

As an antirheumatic drug, this compound's utility is explored for its ability to interfere with the excessive collagen formation and fibrosis characteristic of certain rheumatic conditions. chemicalbook.comechemi.comselleckchem.com The rationale is that by inhibiting lysyl oxidase, BAPN can prevent the pathological cross-linking of collagen that contributes to tissue stiffening and damage in diseases like rheumatoid arthritis and scleroderma. echemi.com While conventional disease-modifying antirheumatic drugs (DMARDs) like methotrexate (B535133) and hydroxychloroquine (B89500) are standard treatments, the unique mechanism of BAPN offers a different therapeutic target. nih.gov

Table 1: Summary of Research Findings on this compound (BAPN)

| Research Area | Model System | Key Findings | Reference |

|---|---|---|---|

| Antineoplastic (Breast Cancer) | MDA-MB-231-Luc2 cells in mice | Reduced frequency of metastases by up to 44% and total tumor burden by up to 78% when administered prior to or concurrent with tumor cell injection. No effect on established metastases. | plos.org |

| Antineoplastic (Cervical Cancer) | HeLa and SiHa human cervical carcinoma cells (in vitro) | Blocked hypoxia-induced EMT, inhibited cell invasion, and decreased cell migration capacities. | medchemexpress.com |

| Antirheumatic | General classification | Classified as an antirheumatic drug due to its function as a collagen cross-linking inhibitor. | nih.govchemicalbook.comebi.ac.ukselleckchem.com |

Cellular and Molecular Interactions

Enzyme Inhibition Kinetics and Specificity (e.g., Lysyl Oxidase)

This compound is a well-characterized, specific, and irreversible inhibitor of lysyl oxidase (LOX) and its isoforms (LOXL). medchemexpress.comnih.gov It acts by targeting the enzyme's active site. medchemexpress.com LOX is a copper-dependent amine oxidase that contains a lysyl tyrosylquinone (LTQ) cofactor, and it is essential for the covalent cross-linking of collagen and elastin in the extracellular matrix. pnas.org

The inhibitory action of BAPN is potent and has been demonstrated across different species and experimental models. For instance, in studies of human lysyl oxidase-like 2 (hLOXL2), BAPN was shown to effectively suppress the enzyme's activity. pnas.org The specificity of BAPN for LOX is a key feature of its molecular interaction. While other enzymes like monoamine oxidase are involved in its metabolism, BAPN's primary pharmacological effect is the direct inhibition of the LOX family of enzymes. echemi.com

Research has also extended to prokaryotic organisms. A study on a LOX homolog from the haloarchaeon Haloterrigena turkmenica (HTU-LOX) found that the enzyme's sensitivity to 3-aminopropionitrile is a conserved feature, highlighting the fundamental nature of this interaction. nih.govresearchgate.net The inhibition was confirmed using a fluorometric assay that measured the reduction in hydrogen peroxide release, a byproduct of the LOX catalytic reaction. nih.govresearchgate.net

Table 2: Enzyme Inhibition Profile of this compound (BAPN)

| Enzyme Target | Inhibition Type | Mechanism | Key Research Observation | Reference |

|---|---|---|---|---|

| Lysyl Oxidase (LOX) Family (e.g., LOX, LOXL2) | Specific, Irreversible | Targets the active site of the enzyme. | Suppressed activity of human LOXL2; considered a classic inhibitor for studying LOX function. | medchemexpress.compnas.org |

| Haloterrigena turkmenica LOX (HTU-LOX) | Inhibitor | Used as a negative control to block enzyme activity. | Demonstrated that sensitivity to BAPN is a conserved biochemical feature between mammalian and archaeal LOX. | nih.govresearchgate.net |

Interactions with Mesodermal Tissues and Extracellular Matrix Components

The primary interaction of this compound with mesodermal tissues is mediated through its profound effect on the extracellular matrix (ECM). plos.org Mesodermal tissues, which include connective tissues like bone, cartilage, and the connective tissue of muscles, derive their structural integrity from a well-organized ECM. biologists.comwikipedia.orgehu.eus The principal components of this matrix are collagen and elastin, whose tensile strength and elasticity are dependent on cross-linking catalyzed by lysyl oxidase. plos.orgnih.gov

By inhibiting LOX, BAPN disrupts the formation of these crucial cross-links. This interference has significant consequences for the mechanical properties of mesodermal tissues. The compound is the causative agent of osteolathyrism, a condition characterized by skeletal deformities resulting from the weakening of collagen in bones and connective tissues. chemicalbook.com This effect underscores the critical role of LOX-mediated ECM maturation in skeletal development.

In vascular tissues, which are also of mesodermal origin, LOX is vital for maintaining the structure of blood vessels. nih.gov Inhibition of LOX by BAPN can alter the biomechanical properties of these vessels. For example, in a rat model of arteriovenous fistula, BAPN treatment improved venous compliance and prevented stenosis by reducing fibrotic remodeling, which is dependent on collagen deposition and cross-linking. nih.gov

The ECM is a dynamic structure composed of proteins like collagen, fibronectin, and laminin, which interact with cell surface receptors such as integrins to regulate cell behavior. nih.govnih.gov By altering the structure of the ECM, BAPN indirectly modulates cell-matrix interactions that are fundamental to processes like cell adhesion, migration, and tissue organization during development and disease. plos.org For example, experiments in chick embryos using BAPN indicated that while collagen is not essential for the initial establishment of the muscle pattern, a stable ECM is necessary for subsequent growth and maintenance. biologists.com

Table 3: Interactions of this compound with Tissues and ECM

| Tissue/Component | Nature of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Mesodermal Tissues (general) | Inhibition of ECM maturation | Disrupts normal development and maintenance of tissues like bone and muscle connective tissue. | chemicalbook.combiologists.com |

| Extracellular Matrix (ECM) | Inhibition of collagen and elastin cross-linking | Reduces the tensile strength and structural integrity of the ECM. | plos.orgnih.gov |

| Vascular Tissue (Veins) | Inhibition of fibrotic remodeling | Improves venous compliance and reduces stenosis in experimental models. | nih.gov |

| Collagen | Prevents covalent cross-linking of fibers | Leads to weakened connective tissue, as seen in osteolathyrism. | chemicalbook.comechemi.com |

Metabolic Fate and Biotransformation of 3 Aminopropanenitrile in Biological Systems

Absorption and Distribution Dynamics in Mammalian Models

Scientific investigations have demonstrated that 3-Aminopropanenitrile is readily absorbed in mammalian systems following various routes of administration. In human subjects, after oral administration, BAPN can be detected in the urine within one hour, indicating rapid absorption from the gastrointestinal tract. pharmacompass.comnih.gov

Studies in rat models further support the rapid absorption profile of this compound. When ¹⁴C-labeled BAPN, in its free base form, was applied topically to the skin of rats, it was absorbed quickly and to a greater extent than its fumarate (B1241708) salt. pharmacompass.comechemi.com Six hours post-application, only trace amounts of radioactivity were found on the skin, with less than 1% of the initial dose remaining within the skin section, suggesting efficient distribution into the systemic circulation. pharmacompass.comechemi.com While specific tissue distribution data is limited, the prolonged excretion of its metabolites suggests that BAPN or its byproducts may be sequestered in tissues before being slowly released and metabolized. nih.gov

Table 1: Absorption Dynamics of this compound

| Administration Route | Subject | Key Finding | Citation |

|---|---|---|---|

| Oral | Human | Detected in urine within 1 hour. | pharmacompass.comnih.gov |

| Topical (Free Base) | Rat | Rapidly and more extensively absorbed than the fumarate salt. | pharmacompass.comechemi.com |

| Topical (Free Base) | Rat | <1% of the dose found in the skin section after 6 hours. | pharmacompass.comechemi.com |

Identified Metabolic Pathways and Metabolite Formation

Once absorbed, this compound undergoes biotransformation, leading to the formation of several metabolites. The primary identified pathways involve the release of cyanide and the oxidation of the amino group to produce cyanoacetic acid.

The metabolic release of cyanide is a recognized pathway for many nitrile compounds. In vivo studies in rats, which measured urinary thiocyanate (B1210189) (a detoxified metabolite of cyanide), have investigated cyanide release from various neurotoxic aminonitriles. tandfonline.comnih.gov While these studies provided data for compounds like dimethylaminonitrile and dimethylaminopropionitrile, they did not report significant cyanide release from this compound itself under the tested conditions. tandfonline.com In fact, one report noted that in vitro experiments using whole-liver homogenates from chickens showed no cyanide release from BAPN. tandfonline.com This suggests that the acute toxicity of BAPN is not primarily driven by the release of cyanide ions, a mechanism observed for other aliphatic nitriles.

A major metabolic pathway for this compound is its conversion to cyanoacetic acid. pharmacompass.comechemi.com This biotransformation has been consistently identified in studies involving both humans and experimental animals. nih.govnih.gov The process involves the deamination of the BAPN molecule. nih.gov Human serum, however, does not appear to directly convert BAPN to cyanoacetic acid; instead, BAPN was found to inhibit the serum's enzymatic activity for oxidizing benzylamine. nih.gov This suggests that the conversion primarily occurs within tissues. nih.gov Cyanoacetic acid is considered a non-lathyrogenic metabolite, meaning it does not produce the characteristic pathological effects on connective tissues associated with BAPN. nih.gov

Excretion Mechanisms and Metabolic Product Elimination Profiles

The elimination of this compound and its metabolites occurs predominantly through urinary excretion. Following repeated oral administration in humans, approximately 16% of the total BAPN dose is recovered unchanged in the urine. pharmacompass.comnih.govechemi.com The excretion of the parent compound is relatively fast; it is typically not detectable in urine specimens collected more than seven hours after the cessation of dosing. pharmacompass.comnih.govechemi.com

In contrast, its metabolite, cyanoacetic acid, follows a different elimination profile. It appears more slowly in the urine than BAPN, with its concentration gradually increasing to levels approximately three times higher than that of the excreted BAPN. pharmacompass.comnih.govechemi.com A notable finding is the prolonged urinary excretion of cyanoacetic acid, which continues long after BAPN administration has been discontinued. pharmacompass.comnih.govechemi.com This observation supports the hypothesis that a portion of the administered BAPN is sequestered in body tissues, where it is gradually metabolized to cyanoacetic acid and then slowly released for elimination. nih.gov

Table 2: Urinary Excretion Profile of this compound (BAPN) and Cyanoacetic Acid (CAA) in Humans

| Compound | Appearance in Urine | Peak Concentration | Elimination Timeline | Citation |

|---|---|---|---|---|

| This compound (BAPN) | Within 1 hour of oral dose. | Approx. 16% of total dose recovered. | Not detected >7 hours after last dose. | pharmacompass.comnih.govechemi.com |

| Cyanoacetic Acid (CAA) | Appears more slowly than BAPN. | Approx. 3 times the amount of urinary BAPN. | Prolonged excretion after BAPN discontinuation. | pharmacompass.comnih.govechemi.com |

Toxicological Profiles and Environmental Fate of 3 Aminopropanenitrile

Mechanism-Based Toxicology of Lathyrogenicity

Lathyrism is a condition characterized by connective tissue disorders, and 3-Aminopropanenitrile is a well-known lathyrogen, a substance that induces this condition. The lathyrogenic effects of this compound are primarily attributed to its interaction with key enzymatic processes involved in the formation and stabilization of collagen and elastin (B1584352), the primary structural proteins of connective tissues.

Direct Enzymatic Inhibition

The principal mechanism by which this compound exerts its lathyrogenic effects is through the direct and irreversible inhibition of the enzyme lysyl oxidase (LOX). nih.gov Lysyl oxidase is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin. nih.gov This cross-linking process is essential for the tensile strength and stability of connective tissues. This compound acts as a specific inhibitor of lysyl oxidase by targeting its active site. medchemexpress.com By doing so, it prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors, a critical step in the formation of covalent cross-links. nih.gov The inhibition of lysyl oxidase by this compound has been demonstrated to be a key factor in the development of osteolathyrism, a form of lathyrism affecting the bones and connective tissues. biologists.com

Interference with Aldehyde Precursor Reactivity

The enzymatic action of lysyl oxidase on collagen and elastin results in the formation of highly reactive aldehyde precursors, specifically allysine (B42369) and hydroxyallysine. These aldehydes then spontaneously undergo condensation reactions to form the stable intermolecular and intramolecular cross-links that give connective tissue its strength and elasticity. By inhibiting lysyl oxidase, this compound directly prevents the formation of these essential aldehyde precursors. nih.gov This lack of aldehyde formation disrupts the entire cross-linking cascade, leading to the accumulation of soluble, un-cross-linked collagen and elastin fibers. This weakened connective tissue is the underlying cause of the skeletal and vascular abnormalities observed in lathyrism. nih.gov

Disruption of Cofactor Generation and Binding

Lysyl oxidase requires two key cofactors for its catalytic activity: a copper ion (Cu2+) and a lysyl tyrosylquinone (LTQ) cofactor, which is formed from a tyrosine and a lysine residue within the enzyme itself. nih.gov The copper ion is essential for the catalytic cycle, including the formation of the LTQ cofactor. ucdavis.edunih.gov While this compound is known to be a mechanism-based inhibitor that binds to the active site of lysyl oxidase, its interaction with the enzyme's cofactors is a critical aspect of its inhibitory action. Some proposed mechanisms suggest that when this compound binds to the active site, it may form a copper-chelated species, thereby disrupting the function of the essential copper cofactor. nih.gov By irreversibly binding to the active site, this compound effectively blocks the ability of the LTQ cofactor to participate in the oxidative deamination of lysine residues. nih.gov This functional disruption of the cofactor's role is a direct consequence of the inhibition of the enzyme.

Systemic Toxicological Manifestations

Beyond its effects on connective tissue, this compound can also elicit systemic toxicity, primarily through the release of cyanide and through its adverse effects on reproductive and developmental processes in experimental animal models.

Cyanide-Associated Toxicity and Symptomatology

Upon heating to decomposition, this compound can emit toxic fumes of cyanide (CN-). medchemexpress.com Exposure to high levels of cyanide can be life-threatening, causing harm to the brain and heart. medchemexpress.com Acute cyanide poisoning can lead to a rapid onset of symptoms, including coma, seizures, apnea, cardiac arrest, and ultimately, death. medchemexpress.com

The signs and symptoms of cyanide poisoning can vary depending on the level and duration of exposure. Chronic exposure to lower levels of cyanide may lead to neurological damage. medchemexpress.com

Common Symptoms of Cyanide Poisoning

| Category | Symptoms |

| Neurological | Headache, Dizziness, Confusion, Seizures, Coma medchemexpress.com |

| Respiratory | Shortness of breath, Rapid breathing (initially), Slowed or stopped breathing (later) medchemexpress.com |

| Cardiovascular | Rapid heart rate (initially), Slow heart rate (later), Low blood pressure, Cardiac arrest medchemexpress.com |

| Gastrointestinal | Nausea, Vomiting medchemexpress.com |

Reproductive and Teratogenic Effects in Experimental Models

Studies in various animal models have demonstrated that this compound can have significant reproductive and teratogenic (developmental toxicity) effects.

In female rats, a related compound, 3,3'-iminodipropionitrile (B89418) (IDPN), has been shown to cause acute reproductive toxicity. A single injection of IDPN resulted in a temporary arrest of the estrous cycle, accompanied by follicular atresia (the breakdown of ovarian follicles). nih.gov However, these effects were observed to be transient, with the estrous cycle and ovarian morphology recovering over time. nih.gov In male rats, IDPN was found to be transiently toxic to the gonads, causing a decrease in plasma testosterone (B1683101) levels and an increase in apoptotic spermatids, though these parameters also returned to normal. nih.gov

The teratogenic potential of this compound has been evaluated in several species. In pregnant hamsters, administration of this compound resulted in a high percentage of skeletal anomalies in the offspring, supporting the view that its teratogenic mechanism is linked to the inhibition of collagen cross-linking during fetal development. medchemexpress.comnih.gov

Teratogenic Effects of this compound in Golden Syrian Hamsters nih.gov

| Dosage (mg/kg) | Gestational Day of Administration | Observed Effects in Fetuses |

| 1250 | 7-13 | Fetal mortality, Growth retardation, Malformations |

| 2500 | 7-13 | Fetal mortality, Growth retardation, Malformations |

| 3750 | 7-13 | Fetal mortality, Growth retardation, Malformations |

| Any of the above | 11 | 100% incidence of deformed ribs |

Studies in chick embryos have also shown that this compound induces a dramatic increase in the fragility of the embryo and a significant increase in the amount of extractable collagen from tissues like skin, bone, and aorta. nih.gov This indicates an interference with the normal intermolecular cross-linking of collagen during embryonic development. nih.gov In rats, this compound has been shown to induce a range of embryotoxic effects, including fetal death and various malformations. nih.gov

Summary of Reproductive and Developmental Toxicity in Animal Models

| Animal Model | Compound | Observed Effects |

| Female Rats | 3,3'-iminodipropionitrile (IDPN) | Acute and transient estrous cycle arrest, follicular atresia nih.gov |

| Male Rats | 3,3'-iminodipropionitrile (IDPN) | Transient decrease in testosterone, increased spermatid apoptosis nih.gov |

| Hamsters | This compound (BAPN) | High incidence of skeletal abnormalities in offspring, fetal mortality, growth retardation medchemexpress.comnih.gov |

| Chick Embryos | This compound (BAPN) | Increased embryo fragility, increased extractable collagen nih.gov |

| Rats | This compound (BAPN) | Fetal death, various malformations nih.gov |

Evaluation of Mutagenicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound (BAPN) has not been extensively characterized in publicly available literature. While some safety data sheets indicate that information on mutagenic effects is not available, this does not signify the absence of mutagenicity but rather a lack of comprehensive testing or publicly accessible data.

The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, utilizes bacteria to detect gene mutations. vipragen.com This test is a standard initial screening for genotoxicity. cptclabs.com However, specific results for this compound from an Ames test conducted according to OECD Guideline 471 were not found in the reviewed literature.

Regarding its carcinogenic potential, long-term toxicology and carcinogenicity studies, such as those conducted by the National Toxicology Program (NTP), are the primary method for identifying substances that may cause cancer. nih.govnih.gov These studies typically involve two-year bioassays in rodent models. nih.gov There is no indication in the available search results that this compound has been evaluated for carcinogenicity by the NTP or the International Agency for Research on Cancer (IARC).

It is important to note that the absence of data does not equate to the absence of a hazard. The toxicological properties of this compound have not been fully investigated. nih.gov

Environmental Ecotoxicology

Environmental Persistence and Degradation Pathways

Biodegradation: There is a lack of specific studies detailing the biodegradation pathways of this compound in soil or aquatic environments. While some microorganisms are known to degrade nitriles, the specific enzymes and pathways for this compound have not been elucidated. ekb.egmdpi.commdpi.comnih.govekb.eg

Abiotic Degradation:

Hydrolysis: The rate of hydrolysis of this compound under different environmental pH conditions has not been reported in the available literature.

Photolysis: The potential for atmospheric photolysis, the degradation of a compound by light, is dependent on its ability to absorb light at wavelengths present in the troposphere (λ > 290 nm). colorado.edunoaa.gov Specific data on the photolysis rate and quantum yield for this compound are not available.

Ecological Impact on Aquatic and Terrestrial Ecosystems

Comprehensive data on the ecotoxicological effects of this compound on aquatic and terrestrial organisms is scarce. Standardized ecotoxicity tests are crucial for determining the potential risk of a chemical to various environmental compartments.

Aquatic Ecosystems: Specific toxicity data, such as the median lethal concentration (LC50) for fish and Daphnia magna, and the median effective concentration (EC50) for algae, are not available in the reviewed literature. epa.govregulations.govoasis-lmc.orgepa.govmatec-conferences.orgcanada.canih.govresearchgate.netnoaa.govresearchgate.net These values are fundamental for assessing the acute risk of a substance to aquatic life.

Terrestrial Ecosystems: There is no available information on the toxicity of this compound to terrestrial organisms such as earthworms, soil microorganisms, or plants. Its effects on developing chicken skin have been noted in a laboratory setting, but this does not directly translate to ecological impacts in a terrestrial environment. nih.gov

Advanced Analytical Methodologies for 3 Aminopropanenitrile Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating 3-aminopropanenitrile from complex mixtures, allowing for its precise quantification. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. aga-analytical.com.pl In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a base peak at m/z 30.0, corresponding to the [CH₂NH₂]⁺ fragment, which is a common fragment for primary amines. Other significant fragments are observed at m/z 28.0, 42.0, 41.0, and 40.0. nih.gov These fragments arise from the cleavage of C-C bonds and the loss of small neutral molecules. Careful selection of chromatographic conditions, such as the column stationary phase and temperature programming, is critical to achieve good separation, especially in complex matrices where co-elution with structurally similar compounds like 3-hydroxy propionitrile can occur. researchgate.net

Table 1: Characteristic Mass Fragments of this compound in GC-MS (EI)

| m/z | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 30.0 | 99.99 | [CH₂NH₂]⁺ |

| 28.0 | 19.05 | [CH₂N]⁺ or [C₂H₄]⁺ |

| 42.0 | 13.86 | [C₂H₄N]⁺ |

| 41.0 | 6.09 | [C₂H₃N]⁺ |

| 40.0 | 4.64 | [C₂H₂N]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal technique for quantifying this compound in biological samples. thermofisher.com LC-MS combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. rsc.org

A common approach for the quantification of this compound in complex matrices like plasma and tissue involves derivatization to improve its chromatographic retention and ionization efficiency. nih.gov For instance, derivatization with dansyl chloride allows for sensitive detection using an electrospray ionization (ESI) interface operating in negative ion mode. nih.gov The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mixture of water and acetonitrile containing a small amount of acid, such as acetic acid. nih.gov

Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity. In this setup, a specific precursor ion of the derivatized this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the limit of quantification. nih.govforensicrti.org

Table 2: LC-MS/MS Parameters for the Quantification of Dansyl-Derivatized this compound

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 HypersylGold (100 x 2.1 mm, 3.0 µm) nih.gov |

| Mobile Phase A | Water with 0.1% acetic acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% acetic acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |

| Precursor Ion (m/z) | 302 nih.gov |

| Product Ion (m/z) | 249 nih.gov |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. du.ac.in It is often used to monitor the progress of chemical reactions or for preliminary screening of samples. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel. aga-analytical.com.pl The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. uni-giessen.de

The separation of compounds on a TLC plate is based on their differential partitioning between the stationary phase and the mobile phase. thermofisher.com For a polar compound like this compound, a polar stationary phase like silica gel is commonly used. The mobile phase is typically a mixture of solvents with varying polarities. A common solvent system for the separation of small amines is a mixture of ethanol, water, and acetic acid. uni-giessen.de

Since this compound is colorless, a visualization agent is required to see the separated spot on the TLC plate. Ninhydrin is a widely used reagent for detecting primary and secondary amines. uni-giessen.de Upon heating, ninhydrin reacts with the amino group of this compound to produce a characteristic purple-colored spot, known as Ruhemann's purple. uni-giessen.de The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparing it to that of a standard. wisc.edu

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a compound. For this compound, this process is crucial for verifying its empirical formula and assessing the purity of a synthesized sample. The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. This process converts the constituent elements into simple gases (CO₂, H₂O, and N₂), which are then separated and quantified by a detector.

The molecular formula for this compound is C₃H₆N₂. scbt.comnist.govnih.govwikipedia.org Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which experimental results are compared. For a new compound to be accepted for publication in most scientific journals, the experimentally determined values for carbon, hydrogen, and nitrogen must typically be within ±0.4% of the calculated theoretical values. researchgate.netnih.gov This stringent requirement confirms the compound's identity and indicates a high degree of purity. nih.gov

Below is a data table presenting the theoretical elemental composition of this compound alongside a set of hypothetical experimental results that meet the standard acceptance criteria.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) | Difference (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 51.41 | 51.25 | -0.16 |

| Hydrogen | H | 1.008 | 8.63 | 8.55 | -0.08 |

| Nitrogen | N | 14.007 | 39.96 | 40.10 | +0.14 |

Bioanalytical Method Development for Biological Matrices

The quantitative determination of this compound in complex biological matrices such as blood, plasma, serum, or urine is essential for pharmacokinetic and metabolic studies. cuni.cz The development of robust bioanalytical methods requires high sensitivity, specificity, and reliability to accurately measure the analyte, often at very low concentrations, amidst numerous endogenous interferences. cuni.czresearchgate.net Key challenges in method development include the polar nature of this compound and the need for efficient sample preparation to remove matrix components that can interfere with analysis. cuni.cznih.gov The two most prominent techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, the primary amine group in this compound makes the molecule polar and less volatile, which can lead to poor chromatographic peak shape and reduced sensitivity. To overcome this, a crucial step in the sample preparation workflow is derivatization. researchgate.netnih.gov

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net For this compound, common approaches involve silylation or acylation of the amine group. researchgate.net Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amino group with a nonpolar silyl group. cdc.gov

A typical workflow involves:

Extraction: Isolating this compound from the biological matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). gcms.cz

Derivatization: The dried extract is reconstituted in a suitable solvent and reacted with a derivatizing agent under controlled temperature and time.

Analysis: The derivatized sample is then injected into the GC-MS system for separation and detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for quantitative bioanalysis due to its high selectivity, sensitivity, and applicability to a wide range of compounds without the need for derivatization. cuni.czb-ac.co.uk This technique is particularly well-suited for polar compounds like this compound.

For chromatographic separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for highly polar analytes, as it provides better retention and separation from other polar matrix components. cuni.cz

Quantification is achieved using tandem mass spectrometry, typically in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion of this compound and monitoring one or more of its unique product ions. This highly specific detection method minimizes interference from co-eluting matrix components, ensuring accurate and reliable quantification. researchgate.net

Sample preparation for LC-MS/MS can often be simpler than for GC-MS. Common approaches include:

Protein Precipitation: For plasma or serum samples, adding a solvent like acetonitrile precipitates proteins, which are then removed by centrifugation. nih.gov

Dilute-and-Shoot: For cleaner matrices like urine, the sample may only require dilution with the mobile phase before injection. gcms.cz

Table 2: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Derivatization | Required to increase volatility and improve peak shape. | Generally not required. |

| Sample Preparation | More complex, typically involves extraction (LLE/SPE) and derivatization. researchgate.netgcms.cz | Simpler, often protein precipitation or dilution is sufficient. gcms.cznih.gov |

| Chromatography Mode | Gas chromatography with capillary columns. | Liquid chromatography, often HILIC for polar compounds. cuni.cz |

| Sensitivity & Specificity | Good, but can be limited by derivatization efficiency and background noise. | Excellent, especially with MRM mode, providing high sensitivity and specificity. researchgate.netresearchgate.net |

| Throughput | Lower, due to longer sample preparation time. | Higher, due to simpler sample preparation and faster run times. cuni.cz |

The validation of a bioanalytical method is critical to ensure its reliability. The table below presents hypothetical validation data for an LC-MS/MS method for quantifying this compound in human urine, reflecting typical performance parameters.

Table 3: Hypothetical Validation Parameters for an LC-MS/MS Method in Human Urine

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Quantification (LOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. nih.gov |

| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% (≤ 20% at LOQ) |

| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 15% (≤ 20% at LOQ) |

| Accuracy (% Recovery) | 94.5% - 107.3% | 85% - 115% (80% - 120% at LOQ) |

| Matrix Effect | Minimal | Consistent and reproducible response compared to neat standards. |

Future Research Directions and Translational Applications

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of 3-Aminopropanenitrile involves the reaction of acrylonitrile (B1666552) with ammonia (B1221849). wikipedia.org While effective, this method is being re-evaluated through the lens of green chemistry, which seeks to develop more environmentally benign and efficient chemical processes. jocpr.com Future advancements are focused on minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents. jocpr.com

Key green chemistry strategies being explored for the synthesis of this compound and its derivatives include:

Catalytic Innovations : The use of novel catalysts is a cornerstone of green synthesis. Research into heterogeneous catalysts offers advantages in terms of separation and reusability, reducing process waste. google.com Biocatalysis, which employs enzymes for chemical transformations, provides a highly selective and efficient platform, minimizing the need for hazardous reagents. nih.gov

Alternative Reaction Media : A significant push is being made to replace traditional volatile organic solvents with greener alternatives like water or supercritical CO2. jocpr.com Novel approaches also include using a water extract of agro-waste ash (AWEs) as a renewable and effective reaction medium for nitrile hydrolysis. mdpi.com

Energy-Efficient Methods : Microwave-assisted synthesis has emerged as a powerful tool, often leading to milder reaction conditions, enhanced selectivity, and significantly reduced reaction times compared to conventional heating. rasayanjournal.co.in

Atom Economy : Synthetic routes with high atom economy are central to sustainable chemistry. The aza-Michael reaction, a type of conjugate addition, is a prime example of an atom-efficient method for producing this compound derivatives, as it incorporates all atoms from the reactants into the final product. mdpi.com Another novel approach involves the ring-opening of 2-oxazolidinones, which can be performed under non-solvent conditions, further enhancing its green credentials. nii.ac.jp

| Approach | Principle | Potential Advantage |

|---|---|---|

| Heterogeneous Catalysis | Use of solid-phase catalysts that are easily separated from the reaction mixture. | Improved catalyst recovery and reusability, reduced waste. google.com |

| Biocatalysis | Employment of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction rates, higher yields, increased energy efficiency. rasayanjournal.co.in |

| Aza-Michael Reaction | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. | 100% atom economy, creating C-N bonds efficiently. mdpi.com |

| Alternative Solvents | Replacement of volatile organic compounds with water, supercritical fluids, or bio-solvents. | Reduced toxicity and environmental pollution. jocpr.com |

Elucidation of Novel Biological Targets and Signaling Pathways

The primary and most well-characterized biological target of this compound (also known as β-aminopropionitrile or BAPN) is the enzyme lysyl oxidase (LOX). sigmaaldrich.com BAPN acts as an irreversible inhibitor of LOX, an essential enzyme in the cross-linking of collagen and elastin (B1584352), which are critical components of connective tissue. nih.govchemicalbook.com This inhibitory action is the basis for the compound's well-documented role in causing osteolathyrism, a condition characterized by skeletal deformities resulting from weakened connective tissue. chemicalbook.com

Future research aims to move beyond this classical understanding to explore other potential biological targets and the broader signaling pathways affected by this compound. Its established role as a LOX inhibitor makes it a valuable chemical probe for studying physiological and pathological processes where LOX is implicated, such as:

Cancer Biology : The LOX family of enzymes is known to be involved in tumor progression and metastasis. BAPN is used in research to probe the role of LOX in these processes, including its involvement in pathways like the hypoxia-inducible factor (HIF) signaling cascade. sigmaaldrich.com

Fibrosis : Aberrant collagen cross-linking by LOX is a hallmark of fibrotic diseases affecting organs such as the lungs, liver, and skin. BAPN can be used to investigate the mechanisms of fibrosis and as a starting point for developing anti-fibrotic therapies.

Elucidating how the modulation of LOX activity by BAPN impacts downstream cellular signaling is a key area of ongoing investigation. This research could uncover novel therapeutic strategies for a range of diseases characterized by dysfunctional extracellular matrix remodeling.

| Primary Target | Biological Process Affected | Associated Condition / Research Area |

|---|---|---|

| Lysyl Oxidase (LOX) | Inhibition of collagen and elastin cross-linking. chemicalbook.com | Lathyrism, Cancer Biology, Fibrosis Research. wikipedia.orgsigmaaldrich.com |

| Extracellular Matrix Remodeling | Disruption of connective tissue integrity. | Wound healing, tissue engineering. |

| Hypoxia-Inducible Factor (HIF) Pathway | Modulation of cellular response to low oxygen, linked to LOX activity. sigmaaldrich.com | Oncology, particularly tumor metastasis. sigmaaldrich.com |

Rational Design and Synthesis of Functional Analogues and Derivatives

The chemical structure of this compound serves as a versatile scaffold for the rational design and synthesis of new functional analogues and derivatives. By modifying the core structure, researchers can fine-tune its chemical properties and biological activity for specific applications.

One major area of development is the synthesis of N-substituted 3-aminopropionitriles, where functional groups are added to the amino end of the molecule. nii.ac.jp This approach has been used to create complex molecules with potential therapeutic applications. For instance, the 3-aminopropionyl moiety has been incorporated into the structure of fentanyl to create analogues that have been tested for activity at opioid receptors. nih.govarizona.edu

Another synthetic strategy involves using this compound derivatives as building blocks for more complex heterocyclic systems. Substituted 2-(cyanoethylamino)benzonitriles, derived from reactions involving the aminopropionitrile structure, can undergo Thorpe-Ziegler cyclization to produce 4-aminoquinoline-3-carbonitriles. researchgate.net These quinoline (B57606) scaffolds are valuable in medicinal chemistry due to their presence in numerous bioactive substances. researchgate.net

Furthermore, the aza-Michael reaction has been effectively used to synthesize novel derivatives by reacting compounds like 3-aminopropylsilatrane with Michael acceptors such as acrylonitrile. mdpi.com This method allows for the creation of mono- or diadducts, yielding hybrid molecules that combine the structural features of silatranes with the cyanoethyl group, leading to compounds with potential antineoplastic and other biological activities. mdpi.com These synthetic endeavors highlight the adaptability of the this compound framework in developing new chemical entities for pharmaceutical and research purposes.

Interdisciplinary Research in Advanced Materials Science

While this compound itself is primarily studied for its biological activity, its core structure is closely related to monomers that are fundamental to materials science. The nitrile functional group is a key component in a variety of important polymers. slideshare.net The most prominent example is acrylonitrile, which is the precursor to polyacrylonitrile, a component of acrylic fibers and carbon fiber, as well as a co-monomer in robust plastics like acrylonitrile butadiene styrene (B11656) (ABS) and synthetic rubbers such as nitrile butadiene rubber (NBR). slideshare.netwikipedia.org NBR is highly valued in the automotive and aeronautical industries for its exceptional resistance to oil and fuel, making it ideal for manufacturing seals, hoses, and gaskets. wikipedia.org

The bifunctional nature of this compound, with both an amine and a nitrile group, presents unique opportunities for its use as a specialty monomer or cross-linking agent in polymer synthesis. solubilityofthings.com

The primary amine group can participate in polymerization reactions, for example, with epoxides or isocyanates to form polyepoxides or polyureas, respectively.

The nitrile group can be retained in the polymer backbone to impart specific properties, such as polarity and chemical resistance, or it can be chemically modified post-polymerization (e.g., through hydrolysis to carboxylic acids or reduction to amines) to create functionalized materials.

Interdisciplinary research in this area could lead to the development of advanced materials with tailored properties, such as enhanced thermal stability, specific chemical resistances, or the ability to chelate metal ions, for applications in coatings, adhesives, and specialty membranes.

Refined Understanding of Toxicological Mechanisms for Enhanced Risk Mitigation

A refined understanding of the toxicological mechanisms of this compound is crucial for developing effective risk mitigation strategies. The compound exhibits toxicity through two primary and distinct pathways.

Metabolic Release of Cyanide : Like many organic nitriles, this compound can be metabolized in the body, leading to the release of cyanide ions. sigmaaldrich.comnih.gov This metabolic conversion is believed to occur in the liver via a free-radical pathway. sigmaaldrich.com The released cyanide is a potent toxin that acts by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to systemic toxicity. nih.gov Studies have quantified this release by measuring urinary thiocyanate (B1210189), a metabolite of cyanide, following administration of aminonitriles. nih.gov

Inhibition of Lysyl Oxidase : As previously discussed, this compound is a potent and irreversible inhibitor of the enzyme lysyl oxidase. sigmaaldrich.com This mechanism is distinct from cyanide toxicity and leads to the condition known as lathyrism, which affects the integrity of connective tissues by preventing the proper cross-linking of collagen and elastin. chemicalbook.com

Understanding this dual-mechanism toxicology is essential for comprehensive risk assessment and management. Mitigation strategies must therefore be twofold: addressing the potential for acute cyanide poisoning and monitoring for the long-term effects of connective tissue disruption. This knowledge allows for the development of more targeted safety protocols and potential therapeutic interventions in cases of exposure.

| Mechanism | Biochemical Action | Resulting Toxicity |

|---|---|---|

| Metabolic Cyanide Release | Inhibition of cytochrome c oxidase in the mitochondrial electron transport chain. nih.gov | Acute systemic toxicity due to disruption of cellular respiration. basf.com |

| Lysyl Oxidase Inhibition | Irreversible inhibition of the enzyme, preventing cross-linking of collagen and elastin. sigmaaldrich.com | Lathyrism; chronic toxicity affecting connective tissue and skeletal integrity. chemicalbook.com |

Q & A

Q. What are the standard synthesis methods for 3-aminopropanenitrile, and how can purity be optimized for experimental reproducibility?

Methodological Answer: this compound (CAS 151-18-8) is typically synthesized via cyanoethylation of ammonia using acrylonitrile under controlled pH and temperature conditions . Key steps include:

- Reaction Setup : Use anhydrous ammonia in a polar aprotic solvent (e.g., tetrahydrofuran) with acrylonitrile at 0–5°C to minimize side reactions.

- Purification : Distillation under reduced pressure (boiling point: ~150–155°C at 5 mmHg) , followed by recrystallization from ethanol to achieve >98% purity.

- Quality Control : Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR δ: 1.8 ppm for NH₂, 2.4 ppm for CH₂CN) .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

- GC-MS : Ideal for quantifying trace impurities (e.g., unreacted acrylonitrile) due to high sensitivity .

- NMR Spectroscopy : Use ¹³C NMR to confirm the nitrile group (δ: 120 ppm) and amine protons (δ: 1.8 ppm) .

- FT-IR : Identify functional groups (C≡N stretch: ~2240 cm⁻¹; NH₂ bend: ~1600 cm⁻¹) .

- HPLC : For stability studies, use a C18 column with UV detection at 210 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Data : LD₅₀ (mouse, intraperitoneal): 1152 mg/kg; suspected reproductive toxin .

- PPE Requirements : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods to prevent inhalation exposure .

- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How does this compound interact with biological systems, particularly in neurotoxicology studies?

Methodological Answer: this compound is a precursor to β-cyanoalanine, a neurotoxin that inhibits cystathionine γ-lyase, disrupting sulfur-amino acid metabolism .

Q. How can researchers reconcile contradictory data on the compound’s boiling point and stability in literature?

Methodological Answer: Discrepancies in boiling points (e.g., 238°C at 1 atm in older studies vs. 150–155°C at 5 mmHg in CRC Handbook ) arise from variations in experimental conditions:

Q. What experimental frameworks are recommended for studying this compound’s role in acrylamide formation during food processing?

Methodological Answer:

- Model Systems : Simulate Maillard reactions by heating asparagine and reducing sugars with this compound at 120–180°C .

- Analytical Workflow : Quantify acrylamide via LC-MS/MS; correlate with reaction kinetics (Arrhenius plots) .

- Contradiction Management : Address variability in acrylamide yields by controlling moisture content and pH .

Q. How does this compound’s reactivity compare to other nitrile derivatives in polymer chemistry?

Methodological Answer:

Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?

Methodological Answer:

- Acute Toxicity Testing : Follow OECD Guideline 203 using Daphnia magna (EC₅₀: 48-hour exposure) .

- Biodegradation : Conduct closed-bottle tests (OECD 301D) to evaluate microbial breakdown under aerobic conditions .

- Waste Management : Neutralize nitrile residues with alkaline hydrolysis (NaOH, 60°C) before disposal .

Retrosynthesis Analysis